molecular formula C10H11N3O B14809834 3-Cyclopropoxy-6-(methylamino)picolinonitrile

3-Cyclopropoxy-6-(methylamino)picolinonitrile

Cat. No.: B14809834
M. Wt: 189.21 g/mol
InChI Key: DHLXITHJCRNKQD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(methylamino)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a picolinonitrile core. Picolinonitriles are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(methylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is catalyzed by gold(I) and involves a stepwise and one-pot fashion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(methylamino)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Cyclopropoxy-6-(methylamino)picolinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(methylamino)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in the substituents attached to the core.

    3-Methylpicolinonitrile: This compound has a methyl group attached to the picolinonitrile core.

Uniqueness

3-Cyclopropoxy-6-(methylamino)picolinonitrile is unique due to the presence of both cyclopropoxy and methylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-cyclopropyloxy-6-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c1-12-10-5-4-9(8(6-11)13-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

DHLXITHJCRNKQD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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